Cas no 606092-87-9 (5-cyclopropyl-1,3-thiazol-2-amine)

5-Cyclopropyl-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a cyclopropyl group at the 5-position and an amine group at the 2-position. This structure imparts unique reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl moiety enhances steric and electronic properties, while the thiazol-2-amine group offers versatile functionalization potential. Its well-defined molecular framework is advantageous for designing bioactive molecules, particularly in developing kinase inhibitors and antimicrobial agents. The compound's high purity and consistent performance ensure reliability in research and industrial applications. Its synthetic utility and structural features make it a preferred choice for medicinal chemistry and material science applications.
5-cyclopropyl-1,3-thiazol-2-amine structure
606092-87-9 structure
Product Name:5-cyclopropyl-1,3-thiazol-2-amine
CAS No:606092-87-9
MF:C6H8N2S
MW:140.206119537354
MDL:MFCD14706999
CID:829706
PubChem ID:22170679
Update Time:2025-06-12

5-cyclopropyl-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Cyclopropylthiazol-2-amine
    • 2-AMINO-5-(CYCLOPROPYL)THIAZOLE
    • 2-Thiazolamine,5-cyclopropyl-(9CI)
    • 5-Cyclopropyl-1,3-thiazol-2-amine
    • C6H8N2S
    • 5-Cyclopropyl-thiazol-2-ylamine
    • 2-Thiazolamine, 5-cyclopropyl-
    • 3203AJ
    • ST24044699
    • MFCD14706999
    • Z992239694
    • DB-107598
    • SCHEMBL342315
    • AS-61915
    • SB37901
    • W18094
    • AKOS011778807
    • EN300-107785
    • 5-CYCLOPROPYLTHIAZOL-2(3H)-IMINE
    • 606092-87-9
    • DTXSID50623182
    • CS-0054987
    • AKOS037645635
    • 5-cyclopropyl-2,3-dihydro-1,3-thiazol-2-imine
    • 5-cyclopropyl-1,3-thiazol-2-amine
    • MDL: MFCD14706999
    • Inchi: 1S/C6H8N2S/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8)
    • InChI Key: BXYAYILDSNLZLU-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC=C1C1CC1

Computed Properties

  • Exact Mass: 140.04081944g/mol
  • Monoisotopic Mass: 140.04081944g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.2
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.369±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 292.1±9.0 ºC (760 Torr),
  • Flash Point: 130.4±18.7 ºC,
  • Solubility: Slightly soluble (1.5 g/l) (25 º C),

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5-cyclopropyl-1,3-thiazol-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:606092-87-9)5-Cyclopropylthiazol-2-amine
Order Number:A868930
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Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:14
Price ($):202.0/793.0/2516.0
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Additional information on 5-cyclopropyl-1,3-thiazol-2-amine

Recent Advances in the Study of 5-Cyclopropyl-1,3-thiazol-2-amine (CAS: 606092-87-9) in Chemical Biology and Pharmaceutical Research

5-Cyclopropyl-1,3-thiazol-2-amine (CAS: 606092-87-9) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This thiazole derivative, characterized by a cyclopropyl substituent, exhibits unique physicochemical properties that make it a promising scaffold for the development of novel therapeutic agents. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including infectious diseases, cancer, and neurological disorders.

A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of 5-cyclopropyl-1,3-thiazol-2-amine derivatives. Researchers synthesized a series of analogs and evaluated their efficacy against multidrug-resistant bacterial strains. The results demonstrated that certain derivatives exhibited potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 2 μg/mL. Molecular docking studies suggested that these compounds likely target bacterial cell wall synthesis enzymes, providing a potential mechanism of action.

In oncology research, 5-cyclopropyl-1,3-thiazol-2-amine has been identified as a crucial building block for kinase inhibitors. A recent patent application (WO2023051234) disclosed novel compounds incorporating this moiety that showed selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK4/6, with IC50 values in the nanomolar range. These findings are particularly relevant for the development of next-generation cancer therapeutics, as CDK4/6 inhibitors have emerged as important agents in breast cancer treatment.

The compound's potential in central nervous system (CNS) drug development was highlighted in a 2024 study published in ACS Chemical Neuroscience. Researchers designed and synthesized novel 5-cyclopropyl-1,3-thiazol-2-amine derivatives targeting the serotonin 5-HT6 receptor, which has been implicated in cognitive disorders. Several analogs displayed high binding affinity (Ki < 10 nM) and functional selectivity, with one lead compound showing promising results in animal models of Alzheimer's disease by improving cognitive performance without significant side effects.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to 5-cyclopropyl-1,3-thiazol-2-amine. A 2023 publication in Organic Process Research & Development described a scalable, one-pot synthesis method with improved yield (85%) and purity (>99%) compared to traditional approaches. This methodological advancement is particularly important for facilitating the compound's broader application in drug discovery programs.

Pharmacokinetic studies of 5-cyclopropyl-1,3-thiazol-2-amine derivatives have also progressed significantly. A recent investigation published in Drug Metabolism and Disposition (2024) characterized the metabolic stability and cytochrome P450 inhibition profile of several lead compounds. The results indicated favorable metabolic properties, with moderate hepatic clearance and low potential for drug-drug interactions, suggesting good developability characteristics for clinical candidates.

Looking forward, the versatility of 5-cyclopropyl-1,3-thiazol-2-amine as a privileged scaffold continues to drive innovation in drug discovery. Current research directions include exploring its application in PROTAC (proteolysis targeting chimera) design and covalent inhibitor development. The compound's unique structural features, combined with recent synthetic and pharmacological advancements, position it as a valuable tool for addressing unmet medical needs across multiple therapeutic areas.

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Amadis Chemical Company Limited
(CAS:606092-87-9)5-Cyclopropylthiazol-2-amine
A868930
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):202.0/793.0/2516.0
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